molecular formula C5H3BrClN B1270894 3-Bromo-4-chloropyridine CAS No. 36953-42-1

3-Bromo-4-chloropyridine

Cat. No.: B1270894
CAS No.: 36953-42-1
M. Wt: 192.44 g/mol
InChI Key: QADXKWUCCGPQNR-UHFFFAOYSA-N
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Description

3-Bromo-4-chloropyridine: is an organic compound with the molecular formula C5H3BrClN . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of both bromine and chlorine atoms attached to the pyridine ring, specifically at the 3rd and 4th positions, respectively .

Scientific Research Applications

Chemistry: 3-Bromo-4-chloropyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, it is utilized in the development of drugs and bioactive molecules. Its derivatives have shown potential in various therapeutic areas .

Industry: The compound is employed in the production of specialty chemicals and materials. It is also used in the synthesis of dyes and pigments .

Safety and Hazards

3-Bromo-4-chloropyridine is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-chloropyridine can be synthesized through various methods. One common method involves the halogenation of pyridine derivatives. For instance, the bromination of 4-chloropyridine can yield this compound. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-chloropyridine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic applications .

Properties

IUPAC Name

3-bromo-4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN/c6-4-3-8-2-1-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADXKWUCCGPQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958133
Record name 3-Bromo-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36953-42-1
Record name 3-Bromo-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-chloropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3-bromo-4-chloropyridine a useful starting material in organic synthesis, particularly for RDEA3170?

A1: this compound serves as a valuable building block due to its two halogen substituents: bromine and chlorine. These halogens can participate in various chemical reactions, allowing for further modifications of the pyridine ring.

  • Suzuki Coupling: As demonstrated in the synthesis of RDEA3170 [], the bromine atom in this compound can be selectively replaced with complex aromatic groups through a palladium-catalyzed Suzuki coupling reaction. This reaction is crucial for introducing the 4-cyanonaphthalen-1-yl substituent present in RDEA3170.

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